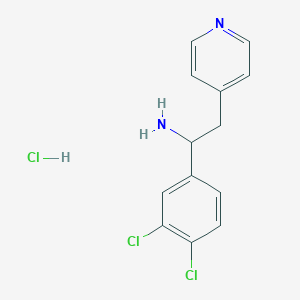

1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride, commonly known as Deschloroketamine (DCK), is a dissociative anaesthetic drug that belongs to the arylcyclohexylamine class. It is a derivative of the well-known anaesthetic drug ketamine and has been used in scientific research for its unique properties. DCK has been found to have a similar mechanism of action to ketamine, but with some distinct advantages and limitations. In

Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine; hydrochloride is involved in the synthesis of various chemical compounds. For example, Korošec et al. (2006) developed a novel synthetic route for a related compound, demonstrating the dynamic process due to nitrogen inversion at the central amine nitrogen identified by NMR spectroscopy (Korošec, T., Grdadolnik, J., Urleb, U., Kocjan, D., & Grdadolnik, S., 2006).

Anticonvulsant Applications

Pandey and Srivastava (2011) explored the anticonvulsant activity of novel schiff bases of 3-aminomethyl pyridine synthesized through condensation reaction with substituted aryl aldehydes/ketones and cyclic ketones. Their research found several compounds with significant seizures protection after intraperitoneal administration (Pandey, S., & Srivastava, R., 2011).

Pharmaceutical Synthesis

In the pharmaceutical industry, the compound plays a role in the synthesis of antidepressants. Vukics et al. (2002) presented a novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, where a related compound was used as an intermediate. The process highlighted its importance in producing pharmaceutical ingredients with the required purity (Vukics, K., Fodor, T., Fischer, J., Fellegvári, I., & Lévai, S., 2002).

Electro-Optic Materials

Facchetti et al. (2003) discussed the use of heterocycle-based derivatives of this compound in the synthesis of nonlinear optical/electro-optic materials. These materials have applications in electro-optic modulation and signal processing (Facchetti, A., Abbotto, A., Beverina, L., Boom, M., Dutta, P., Evmenenko, G., Pagani, G., & Marks, T., 2003).

Biological Active Scaffolds

Sroor (2019) synthesized and characterized new biologically active pyrrolo[2,3-b]pyridine scaffolds using a compound related to 1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine; hydrochloride. These scaffolds have potential applications in medicinal chemistry (Sroor, F. M., 2019).

Catalysis and Ligand Exchange

Draksharapu et al. (2012) explored Fe(II) complexes based on pentadentate ligands related to this compound in their study of ligand exchange and spin state equilibria in aqueous media. Their findings have implications for catalysis and metalloprotein modeling (Draksharapu, A., Li, Q., Logtenberg, H., van den Berg, T. V. D., Meetsma, A., Killeen, J. S., Feringa, B., Hage, R., Roelfes, G., & Browne, W., 2012).

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2.ClH/c14-11-2-1-10(8-12(11)15)13(16)7-9-3-5-17-6-4-9;/h1-6,8,13H,7,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWVDFHYBUMCQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CC2=CC=NC=C2)N)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)-2-pyridin-4-ylethanamine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B2479814.png)

![2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2479815.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide](/img/structure/B2479822.png)

![2-chloro-6-fluoro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2479823.png)

![Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2479825.png)

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2479835.png)